3,6-Dihydroxy-2,7-naphthalenedisulfonic acid

説明

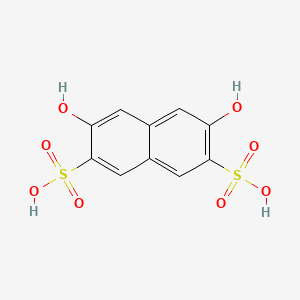

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (CAS: 2153-21-1 or 23894-07-7; discrepancies exist in sources) is a naphthalene derivative featuring hydroxyl (-OH) groups at positions 3 and 6 and sulfonic acid (-SO₃H) groups at positions 2 and 7 . Its molecular formula is C₁₀H₈O₈S₂, with a molecular weight of 320.30 g/mol.

特性

IUPAC Name |

3,6-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYPSKXBHUGOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066939 | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-07-7 | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23894-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Primary Preparation Method: Alkali Fusion of Hydroxynaphthalene Trisulfonic Acid

The main industrial and laboratory preparation method involves the alkali fusion of 2-hydroxynaphthalene-3,6,7-trisulfonic acid with concentrated caustic soda (sodium hydroxide) solution.

- Starting Material: 2-Hydroxynaphthalene-3,6,7-trisulfonic acid

- Reagents: 66% sodium hydroxide (caustic soda)

- Reaction Conditions:

- Temperature range: 200–300°C

- Heating under controlled conditions to facilitate sulfonic acid group removal and hydroxyl substitution

- Work-Up:

- Dilution of reaction mixture

- Neutralization with acid

- Salting out to isolate the product

This method converts the trisulfonic acid derivative into the disulfonic acid with hydroxyl groups at the 3 and 6 positions, yielding 3,6-dihydroxy-2,7-naphthalenedisulfonic acid.

Related Preparation Method Insights from 2,6-Dihydroxy Naphthalene Synthesis

Although the direct preparation of this compound is less commonly detailed in patents, a closely related compound, 2,6-dihydroxy naphthalene, is prepared via a similar alkali fusion method of naphthalenedisulfonic acid salts. The insights from this process are valuable for understanding the preparation chemistry and optimization strategies.

Key Features of the 2,6-Dihydroxy Naphthalene Preparation Method:

- Reagents:

- Mixed alkali fusion using potassium hydroxide (KOH) and sodium hydroxide (NaOH)

- Addition of a small amount of phenol as an antioxidant to prevent oxidation during high-temperature fusion

- Reaction Conditions:

- Temperature: 345–355°C for the alkali fusion reaction

- Reaction time: Approximately 3 hours

- Post-Reaction Processing:

- Cooling to 260–270°C

- Dissolution in water

- Dilution to a specific density (1.17–1.19 g/cm³)

- Neutralization with sulfuric acid to pH 2–3

- Filtration and drying to obtain crude product

Advantages of Phenol Addition:

Phenol acts as an antioxidant, preventing oxidation of intermediate naphthalenediol sodium or potassium salts, which improves product selectivity and purity significantly.

| Parameter | Without Phenol | With Phenol |

|---|---|---|

| Crude Product Yield (g) | 206 | 253 |

| Organic Content (%) | 64.3 | 62 |

| Product Purity (%) | 72.28 | 88.32 |

| Refined Purity (%) | ~92 | >98 |

This method yields a high-purity product with improved selectivity and reduced by-product formation.

Comparative Analysis of Preparation Methods

| Aspect | Alkali Fusion of Trisulfonic Acid (3,6-Dihydroxy-2,7) | Alkali Fusion with Phenol (2,6-Dihydroxy Naphthalene) |

|---|---|---|

| Starting Material | 2-Hydroxynaphthalene-3,6,7-trisulfonic acid | 2,6-Naphthalenedisulfonic acid disodium salt |

| Alkali Used | 66% NaOH | Mixed KOH and NaOH |

| Reaction Temperature | 200–300°C | 345–355°C |

| Antioxidant Use | No | Yes, phenol |

| Reaction Time | Not specified | 3 hours |

| Product Purity Achieved | Not specified | Up to 98% after refining |

| Product Isolation | Dilution, neutralization, salting out | Dilution, neutralization, filtration |

| Yield | Not specified | Improved with phenol addition |

Summary of Research Findings

- The classical preparation of this compound involves alkali fusion of a hydroxynaphthalene trisulfonic acid with caustic soda at elevated temperatures (200–300°C), followed by neutralization and isolation.

- Insights from the synthesis of related dihydroxy naphthalene derivatives reveal that the addition of phenol as an antioxidant during high-temperature alkali fusion significantly improves product purity and yield by preventing oxidative degradation.

- Reaction parameters such as temperature, alkali concentration, and pH control during neutralization critically influence the product quality.

- The use of mixed alkali (KOH and NaOH) and careful temperature control at 345–355°C enhances reaction efficiency for related compounds and may be applicable to the target compound with optimization.

- The neutralization step to pH 2–3 with sulfuric acid is crucial for precipitating the desired dihydroxy naphthalenedisulfonic acid product.

化学反応の分析

Types of Reactions

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted naphthalene derivatives.

科学的研究の応用

Applications in the Dye Industry

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is primarily utilized as an intermediate in the synthesis of azo dyes. The sulfonic acid groups enhance solubility in water, making these dyes suitable for various textile applications.

Case Study: Azo Dye Synthesis

- In a study on dye synthesis, researchers utilized this compound to produce a series of azo compounds with improved colorfastness and stability. The presence of hydroxyl groups facilitated the formation of stable azo linkages with aromatic amines.

Analytical Chemistry

This compound serves as an analytical reagent in complexometric titrations and metal ion detection due to its ability to form stable complexes with metal ions.

Mechanism of Action

- The electron-rich oxygen atoms from the hydroxyl and sulfonate groups coordinate with metal ions, forming colored complexes that can be quantitatively analyzed using spectrophotometry.

Application Example: Metal Ion Detection

- A research project demonstrated the use of this compound for detecting lead ions in water samples. The method showed high sensitivity and selectivity, indicating its potential for environmental monitoring.

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound, particularly in drug delivery systems and as a chelating agent.

Case Study: Drug Delivery Systems

- Researchers investigated the use of this compound as a carrier for anticancer drugs. The compound's ability to form stable complexes with therapeutic agents improved their solubility and bioavailability in aqueous environments.

Environmental Applications

The compound's properties also lend themselves to environmental applications such as wastewater treatment and pollutant removal.

Case Study: Wastewater Treatment

- A study explored the efficacy of using this compound in removing heavy metals from industrial effluents. The results indicated significant reductions in metal concentrations, showcasing its potential as an effective treatment agent.

作用機序

The mechanism of action of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form stable complexes with various substrates, facilitating its use in different applications. The pathways involved include:

Binding to Metal Ions: The sulfonic acid groups can chelate metal ions, making it useful in metal ion detection and removal.

Redox Reactions: The hydroxyl groups participate in redox reactions, contributing to its role in oxidation and reduction processes.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Derivatives

4,5-Dihydroxy-2,7-Naphthalenedisulfonic Acid (Chromotropic Acid)

- Structure : Hydroxyl groups at positions 4 and 5, sulfonic acids at 2 and 7.

- Applications : Widely used in colorimetric assays (e.g., formaldehyde detection) due to its redox-active dihydroxy configuration .

- Key Difference : The 4,5-dihydroxy arrangement enhances its ability to form colored complexes with aldehydes, unlike the 3,6 isomer, which may prioritize metal chelation .

3-Hydroxy-2,7-Naphthalenedisulfonic Acid (HNDS)

- Structure : Single hydroxyl at position 3, sulfonic acids at 2 and 7.

- Applications: Serves as a pH indicator, fluorescence probe, and reducing agent in nanoparticle synthesis. Lacks the dual hydroxyl system of 3,6-dihydroxy, limiting its chelation capacity but retaining utility in analytical workflows .

4-Amino-5-Hydroxy-2,7-Naphthalenedisulfonic Acid

- Structure: Amino (-NH₂) at position 4, hydroxyl at 5, sulfonic acids at 2 and 7.

- Pharmacological Activity: Demonstrates anti-HIV-1 activity (IC₅₀ = 0.06 μM for RT inhibition) due to synergistic interactions between amino and hydroxy groups with viral enzymes .

- Key Difference: The amino group introduces hydrogen-bonding capabilities absent in 3,6-dihydroxy derivatives, enhancing antiviral potency .

3-Hydroxy-4-Nitroso-2,7-Naphthalenedisulfonic Acid

- Structure: Nitroso (-NO) at position 4, hydroxyl at 3, sulfonic acids at 2 and 7.

- Applications: Forms Fe(II) complexes for polyphenol quantification in plants.

Research Findings and Limitations

- Anti-HIV Activity: Bis(naphthalenedisulfonic acid) derivatives with hexamethylene spacers exhibit synergistic anti-HIV effects, but 3,6-dihydroxy analogs lack comparable potency due to absence of amino groups .

- Oxidation Stability : 3-Hydroxy-2,7-NDSA disodium salt undergoes oxidation in subcritical water, suggesting environmental persistence concerns; similar studies for 3,6-dihydroxy are lacking .

- Structural Ambiguities: Conflicting CAS numbers (2153-21-1 vs.

生物活性

3,6-Dihydroxy-2,7-naphthalenedisulfonic acid (also known as disodium 3,6-dihydroxynaphthalene-2,7-disulfonate) is an organic compound with significant relevance in various biological and industrial applications. This article focuses on its biological activity, synthesizing research findings, case studies, and relevant data.

- Molecular Formula : C10H8O8S2

- Molecular Weight : 364.25 g/mol

- CAS Number : 7153-21-1

- Purity : >98% (HPLC analysis)

The compound features two sulfonic acid groups and two hydroxyl groups attached to a naphthalene ring, contributing to its solubility and reactivity in biological systems .

This compound exhibits various biological activities primarily through its ability to interact with metal ions and biological macromolecules. The hydroxyl and sulfonate groups facilitate complexation with metal ions, which can influence enzymatic activities and cellular processes. This interaction is crucial in applications such as dyeing processes in the textile industry and as an analytical reagent in biochemical assays.

Antioxidant Activity

Research has indicated that compounds similar to this compound possess antioxidant properties. These properties are believed to stem from the ability of the hydroxyl groups to donate electrons, thereby neutralizing free radicals and reducing oxidative stress in biological systems. Studies have shown that naphthalene derivatives can scavenge reactive oxygen species (ROS), which may be beneficial in preventing cellular damage associated with oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines suggest that at lower concentrations, the compound exhibits minimal cytotoxic effects. However, higher concentrations can lead to significant cell death due to the induction of apoptosis pathways. The IC50 values vary depending on the cell line used, indicating a need for further exploration into its therapeutic index .

Case Studies

-

Case Study on Metal Ion Interaction :

A study demonstrated that this compound forms stable complexes with transition metals such as copper and iron. This interaction was shown to enhance the solubility of these metals in aqueous solutions, which is beneficial for applications in environmental remediation where metal ion bioavailability is critical. -

Antioxidant Efficacy :

In a controlled experiment assessing the antioxidant capacity of various naphthalene derivatives, this compound was found to significantly reduce lipid peroxidation levels in rat liver homogenates. This suggests potential protective effects against liver damage induced by oxidative stress .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the primary analytical applications of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid in metal ion detection?

- Methodological Answer : This compound is widely used as a complexing agent for metal ions due to its sulfonic acid groups, which chelate cations like Fe³⁺, Al³⁺, and Zr⁴⁺. For example, in spectrophotometric assays, it forms colored complexes with metal ions, enabling quantitative detection via UV-Vis spectroscopy. Optimize pH (typically 4–6) to enhance selectivity and minimize interference from competing ions .

Q. How is this compound utilized as a pH indicator?

- Methodological Answer : Its phenolic hydroxyl groups undergo protonation/deprotonation at specific pH ranges, resulting in visible color changes. In titrations, prepare a 0.1% aqueous solution and monitor transitions between pH 8.0 (colorless) and pH 10.5 (yellow). Calibrate using buffer solutions to ensure accuracy .

Q. What purification techniques are recommended for synthesizing high-purity this compound?

- Methodological Answer : Post-synthesis, employ recrystallization in hot water or ethanol-water mixtures (1:3 v/v) to remove sulfonation byproducts. For further purification, use ion-exchange chromatography with a gradient elution (0.1–0.5 M NaCl) to isolate the disulfonic acid form. Purity can be verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory activity in enzyme assays?

- Methodological Answer : Introducing diazenyl or antipyrylazo groups at the 3- and 6-positions (e.g., compounds S5 and S1) increases electron-donating capacity, enhancing inhibition of enzymes like TbREL1 ligase in Trypanosoma brucei. Synthesize derivatives via azo coupling reactions under alkaline conditions (pH 9–10) and validate activity using adenylylation assays with 0.1% Triton X-100 to prevent aggregation artifacts .

Q. What methodologies resolve conflicting data on fluorescence properties in protein binding studies?

- Methodological Answer : Discrepancies in fluorescence quenching efficiency may arise from pH-dependent binding or competing sulfonic acid interactions. Use phosphate buffer (pH 7.4) to stabilize protein-ligand complexes and perform competitive assays with known quenchers (e.g., acrylamide). Time-resolved fluorescence spectroscopy can distinguish static vs. dynamic quenching mechanisms .

Q. How do substituent effects influence the compound’s redox behavior in nanoparticle synthesis?

- Methodological Answer : The hydroxyl and sulfonic acid groups act as reducing agents in Au/Ag nanoparticle synthesis. Adjust the molar ratio (1:2 metal-to-ligand) and reaction temperature (60–80°C) to control nanoparticle size. Characterize redox activity via cyclic voltammetry in 0.1 M KCl, noting reduction peaks at −0.3 V vs. Ag/AgCl .

Data Contradiction and Validation

Q. How should researchers address variability in reported sulfonation efficiency during synthesis?

- Methodological Answer : Discrepancies in sulfonation yields (e.g., 70–90%) often stem from oleum concentration or reaction time. Optimize by using 20% oleum at 120°C for 6 hours, followed by quenching in ice water. Validate via elemental analysis (S content ~14.2%) and FT-IR (S=O stretches at 1180–1250 cm⁻¹) .

Handling and Stability

Q. What protocols ensure stability in aqueous solutions for long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。